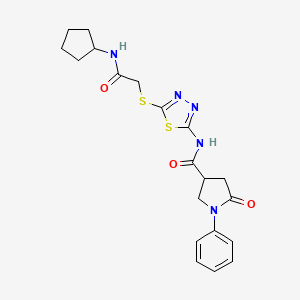

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Beschreibung

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a 5-oxo-pyrrolidine-3-carboxamide scaffold. Key structural attributes include:

- Thiadiazole ring: Modified at position 5 with a thioethyl group bearing a cyclopentylamino substituent.

- Pyrrolidine moiety: Substituted with a phenyl group at position 1 and a carboxamide group at position 2.

Eigenschaften

IUPAC Name |

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S2/c26-16(21-14-6-4-5-7-14)12-29-20-24-23-19(30-20)22-18(28)13-10-17(27)25(11-13)15-8-2-1-3-9-15/h1-3,8-9,13-14H,4-7,10-12H2,(H,21,26)(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPADDLIALUOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of 419.5 g/mol. Its structure features a thiadiazole ring, a pyrrolidine moiety, and a cyclopentylamino group, which are crucial for its biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of compounds containing the thiadiazole moiety. For instance, derivatives with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis , with minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL for certain derivatives .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4e | Staphylococcus aureus | 0.06 |

| 4f | Staphylococcus epidermidis | 0.12 |

These findings suggest that the incorporation of the cyclopentylamino group may enhance the antibacterial efficacy of the compound.

The proposed mechanism of action for compounds like N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves binding to bacterial enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring is believed to play a critical role in this binding process due to its electron-withdrawing properties, enhancing the compound's reactivity towards microbial targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Studies indicate that modifications in the substituents on the thiadiazole and pyrrolidine rings can significantly impact antibacterial potency. For example, variations in the aromatic groups attached to these rings can alter lipophilicity and binding affinity to bacterial targets .

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Effect |

|---|---|

| Chlorine substitution on benzene | Increased antibacterial activity |

| Variation in cycloalkyl groups | Altered binding affinity |

Case Studies

A study focusing on similar thiadiazole derivatives demonstrated their effectiveness in inhibiting bacterial growth in vitro and in vivo models. These compounds were subjected to various assays to evaluate their cytotoxicity and selectivity towards bacterial cells over mammalian cells, indicating a favorable therapeutic index .

Example Case Study

In one case study involving a series of thiadiazole derivatives:

- Synthesis : Compounds were synthesized through multi-step organic reactions involving nucleophilic substitutions.

- Evaluation : The synthesized compounds were tested against multiple bacterial strains.

- Results : Several derivatives exhibited potent antibacterial activity with minimal cytotoxic effects on human cell lines.

Wissenschaftliche Forschungsanwendungen

The compound N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibits significant potential across various scientific research applications. This detailed article will explore its biological activities, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Structural Features

The compound features a pyrrolidine ring, a thiadiazole moiety, and a cyclopentyl amino group, which are critical for its biological activity. The presence of these functional groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole ring often exhibit antimicrobial properties . The specific structure of N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has shown effectiveness against a range of bacterial strains. Studies have demonstrated that derivatives of thiadiazole can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cellular processes .

Anticancer Properties

The compound's mechanism of action includes the inhibition of key protein kinases involved in cell cycle regulation. Specifically, it targets cyclin-dependent kinases (CDK4 and CDK6), which play a crucial role in tumor cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

Substituents on the Thiadiazole Ring

Pyrrolidine and Aromatic Modifications

Pharmacokinetic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.